1-Pentadecene

Descripción

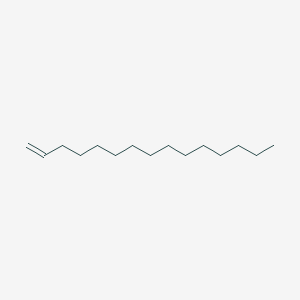

Structure

3D Structure

Propiedades

IUPAC Name |

pentadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3H,1,4-15H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLHTVIBELQURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065421 | |

| Record name | 1-Pentadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS], Liquid | |

| Record name | 1-Pentadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Pentadecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00454 [mmHg] | |

| Record name | 1-Pentadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13360-61-7, 27251-68-9 | |

| Record name | 1-Pentadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PENTADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH577LIA74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Pentadecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-2.8 °C | |

| Record name | 1-Pentadecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 1-Pentadecene

Introduction

1-Pentadecene is a long-chain alpha-olefin, an unsaturated hydrocarbon featuring a terminal double bond. This linear fifteen-carbon alkene is a clear, colorless to light yellow liquid at room temperature.[1][2] Its chemical structure, comprising a lengthy hydrophobic alkyl chain and a reactive terminal double bond, imparts a unique combination of physical properties and chemical reactivity. This makes it a valuable intermediate in the synthesis of a diverse array of fine chemicals, polymers, lubricants, and surfactants. Furthermore, its presence in biological systems as a semiochemical highlights its significance in chemical ecology.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. This data is crucial for its handling, storage, and application in various chemical processes.

Identifiers and Molecular Information

| Property | Value | Source(s) |

| IUPAC Name | pentadec-1-ene | [4][5] |

| CAS Number | 13360-61-7 | [4][6] |

| Molecular Formula | C₁₅H₃₀ | [4][7] |

| Molecular Weight | 210.40 g/mol | [6][8] |

| SMILES String | CCCCCCCCCCCCCC=C | [6][9] |

| InChI Key | PJLHTVIBELQURV-UHFFFAOYSA-N | [4][6] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Clear colorless to light yellow liquid | Ambient | [1][2] |

| Melting Point | -4 °C | [1][6][10] | |

| Boiling Point | 268-269 °C | 1 atm | [1][6][10] |

| Density | 0.775 g/mL | 25 °C | [1][6] |

| Refractive Index (n²⁰/D) | 1.439 | 20 °C | [1][6] |

| Flash Point | 110 °C | Closed cup | [6][11] |

| Solubility in Water | Not miscible or difficult to mix | 25 °C | [1][10][12] |

| Solubility in Organic Solvents | Soluble in many organic solvents |

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound. Key spectral data are summarized below.

| Technique | Key Features and Observed Peaks | Source(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ 5.06 (m, 1H, =CH-), 4.87-4.98 (m, 2H, =CH₂), 1.26 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, 3H, -CH₃) | [4] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ 139.23, 114.13, 33.92, 32.04, 29.80, 29.63, 29.48, 29.28, 29.08, 22.78, 14.14 | [4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=C stretch (~1640 cm⁻¹), =C-H stretch (~3080 cm⁻¹), and C-H stretches from the alkyl chain (~2850-2960 cm⁻¹) | [4] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 210. Fragmentation pattern shows characteristic losses of alkyl fragments (clusters of peaks 14 mass units apart). | [4] |

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the reactivity of its terminal double bond. This functional group serves as a gateway for a multitude of chemical transformations, enabling the synthesis of a wide range of derivatives.

Key Chemical Reactions

This compound undergoes typical alkene reactions, including:

-

Oxidation: The double bond can be oxidized to form epoxides, diols, or cleaved to yield aldehydes and carboxylic acids.

-

Epoxidation: Reaction with peroxy acids like m-CPBA yields 1,2-epoxypentadecane, a valuable intermediate for synthesizing diols and other functionalized molecules.

-

Wacker Oxidation: In the presence of a palladium catalyst, this compound can be oxidized to the corresponding methyl ketone, 2-hexadecanone.[6][8]

-

Ozonolysis: Cleavage of the double bond with ozone, followed by a workup, can yield tetradecanal and formaldehyde (reductive workup) or tetradecanoic acid and carbon dioxide (oxidative workup).[2][13]

-

-

Polymerization: As an alpha-olefin, this compound can be polymerized.

-

Addition Reactions: The double bond readily undergoes addition of various reagents.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) follows Markovnikov's rule to yield 2-halopentadecane. In the presence of peroxides, anti-Markovnikov addition occurs, yielding 1-halopentadecane.[5][10]

-

Hydroformylation: The addition of carbon monoxide and hydrogen (syngas) in the presence of a catalyst can produce a mixture of linear (hexadecanal) and branched aldehydes.

-

Experimental Protocol: Epoxidation of this compound

This protocol describes a representative method for the synthesis of 1,2-epoxypentadecane from this compound using meta-chloroperoxybenzoic acid (m-CPBA). The causality behind the experimental choices is to ensure a controlled and efficient reaction while maintaining safety.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane. The use of an anhydrous solvent is crucial to prevent the opening of the newly formed epoxide ring by water.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C. This is to control the exothermicity of the reaction and minimize side reactions.

-

Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred solution of this compound dropwise over 30-60 minutes. The slow addition helps to maintain the low temperature and control the reaction rate.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another 1-2 hours, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts (m-chlorobenzoic acid). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2-epoxypentadecane.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Reaction Workflow Diagram

Caption: Workflow for the epoxidation of this compound.

Analytical Methodologies

Accurate analysis of this compound is critical for quality control and reaction monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the analysis of this compound. The specific parameters may need to be optimized based on the available instrumentation and the sample matrix.

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS) detector.

-

Capillary column suitable for hydrocarbon analysis (e.g., a non-polar or mid-polarity column like DB-5ms or HP-5ms).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Flow Rate: 1-2 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Injection Volume: 1 µL (split or splitless injection depending on concentration)

MS Conditions (if applicable):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparing it to a known standard. The mass spectrum provides confirmation of the identity through the molecular ion and characteristic fragmentation pattern. Purity can be determined by the relative peak area.

Applications in Research and Industry

This compound and its derivatives have several existing and potential applications:

-

Fine Chemical Synthesis: As a long-chain olefin, it serves as a precursor for the synthesis of specialty chemicals such as long-chain alcohols, aldehydes, and acids, which are used in various industries. The synthesis of hexadecanal, a valuable fragrance and flavor compound, can be achieved from this compound via hydroformylation.

-

Surfactants and Detergents: Epoxidation of this compound followed by ring-opening can lead to the formation of non-ionic surfactants.

-

Lubricants: Polymerization of this compound can produce polyalphaolefins (PAOs), which are used as high-performance synthetic lubricants.

-

Drug Development: While direct applications of this compound in pharmaceuticals are not widely documented, its structural motifs are relevant. Long alkyl chains are a common feature in lipid-based drug delivery systems and in the structure of some active pharmaceutical ingredients to modulate their lipophilicity. The reactive double bond allows for the attachment of various pharmacophores.

-

Chemical Ecology: this compound is a known semiochemical for flour beetles, indicating its potential use in pest management strategies.[3]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[6] It may be fatal if swallowed and enters airways.[18] It is advisable to work in a well-ventilated area and use personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a versatile chemical building block with a rich chemistry centered around its terminal double bond. Its well-defined physical and chemical properties, coupled with its accessibility for a range of chemical transformations, make it a valuable compound for both academic research and industrial applications. This guide provides a foundational understanding of this compound, offering insights into its characteristics, reactivity, and potential uses, thereby serving as a valuable resource for scientists and researchers.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25913, this compound.

- U.S. Environmental Protection Agency. (n.d.). This compound. Substance Details.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- LookChem. (n.d.). This compound.

- The Good Scents Company. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Stenutz, R. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13360-61-7).

- Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031082).

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- ChemWhat. (n.d.). This compound CAS#: 13360-61-7.

- Wikipedia. (2023). Ziegler–Natta catalyst.

- Wikipedia. (2023). Wacker process.

- Agilent. (n.d.). Hydrocarbons C1-C9.

- Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.

- Wako. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.

- ChemTalk. (n.d.). Ozonolysis.

- Chemistry LibreTexts. (2015). Free Radical Polymerization.

- Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ozonolysis - Wikipedia [en.wikipedia.org]

- 3. agilent.com [agilent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wacker process - Wikipedia [en.wikipedia.org]

- 10. leah4sci.com [leah4sci.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 13. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 14. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 15. chem.tamu.edu [chem.tamu.edu]

- 16. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 17. Radical polymerization - Wikipedia [en.wikipedia.org]

- 18. This compound | C15H30 | CID 25913 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Pentadecene CAS number 13360-61-7 details

An In-Depth Technical Guide to 1-Pentadecene (CAS: 13360-61-7)

This guide provides a comprehensive technical overview of this compound, a linear alpha-olefin with significant utility in polymer science, organic synthesis, and specialized biochemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explain the causality behind its synthesis, characterization, and application, ensuring a deep and actionable understanding of this versatile molecule.

Introduction and Molecular Profile

This compound (CAS No. 13360-61-7) is an unbranched, fifteen-carbon alpha-olefin, a class of unsaturated hydrocarbons characterized by a terminal carbon-carbon double bond.[1][2] Its molecular formula is C₁₅H₃₀.[3] This terminal double bond is the molecule's primary reactive site, making it a valuable precursor and building block in a multitude of chemical transformations.[3] As a long-chain hydrocarbon, this compound is a very hydrophobic, nonpolar molecule, properties that dictate its solubility and its function in applications ranging from polymer modification to its role as a biological semiochemical.[2]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound are fundamental to its handling, purification, and identification. Quantitative data are summarized in the tables below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13360-61-7 | [1][3] |

| Molecular Formula | C₁₅H₃₀ | [3][4] |

| Molecular Weight | 210.40 g/mol | [3][5] |

| Appearance | Clear, colorless to light yellow liquid | [1][6] |

| Melting Point | -4 °C (24.8 °F) | [1][6][7] |

| Boiling Point | 268-269 °C (514-516 °F) at 760 mmHg | [1][4][6] |

| Density | 0.775 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.438 - 1.439 | [1][8] |

| Flash Point | >110 °C (>230 °F) - Closed Cup | [7][8] |

| Water Solubility | Insoluble or difficult to mix (est. 0.0038 mg/L at 25°C) | [1][2][8] |

| Solubility | Soluble in organic solvents | [3] |

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Key Data Points | Source(s) |

| ¹H NMR (CDCl₃) | δ ~5.8 ppm (m, 1H, -CH=), δ ~4.9 ppm (m, 2H, =CH₂), δ ~2.0 ppm (m, 2H, allylic CH₂), δ ~1.26 ppm (br s, 22H, alkyl CH₂), δ ~0.88 ppm (t, 3H, terminal CH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ ~139.2 ppm (-CH=), δ ~114.1 ppm (=CH₂), δ ~33.9 ppm (allylic CH₂), δ ~32.0-22.7 ppm (alkyl CH₂), δ ~14.1 ppm (terminal CH₃) | [5] |

| IR Spectroscopy | Key Peaks (cm⁻¹): ~3077 (vinyl C-H stretch), ~2925, 2854 (alkyl C-H stretch), ~1641 (C=C stretch), ~991, 909 (vinyl C-H bend) | [9] |

| Mass Spectrometry (EI) | Key Fragments (m/z): 210 (M⁺), prominent clusters of CₙH₂ₙ₊₁ and CₙH₂ₙ₋₁ ions resulting from fragmentation of the alkyl chain. | [10] |

Synthesis Methodologies: From Industrial Scale to Laboratory Bench

The synthesis of this compound can be approached from several angles, depending on the required scale and purity. The chosen methodology is dictated by the economics of the feedstock and the precision required for the end application.

Industrial Production: Ethylene Oligomerization

The primary industrial route to linear alpha-olefins (LAOs), including this compound, is the catalytic oligomerization of ethylene. This process is favored for its use of a readily available and economical feedstock.

Causality and Mechanism: This synthesis relies on coordination polymerization, most famously achieved with Ziegler-Natta catalysts (e.g., titanium halides activated by organoaluminum compounds like triethylaluminium) or more modern single-site catalysts (e.g., chromium or zirconium-based systems).[11][12] Unlike radical polymerization, which leads to highly branched and uncontrollable structures, Ziegler-Natta and related catalysts operate via a controlled insertion mechanism.[13] The ethylene monomer first coordinates to a vacant site on the transition metal center and is then inserted into the metal-alkyl bond, extending the chain by two carbons in each step.[12] This process, known as the Cossee-Arlman mechanism, ensures the formation of linear chains.[11]

The process inherently produces a distribution of LAOs with varying chain lengths (e.g., C₄, C₆, C₈...C₁₆, etc.), which must then be separated by fractional distillation to isolate this compound.

Caption: Industrial production via ethylene oligomerization.

Laboratory-Scale Synthesis: Reduction of 1-Pentadecyne

For research purposes requiring high purity without the need for complex distillations from a mixture, a targeted synthesis from a C₁₅ precursor is preferable. The selective reduction of an alkyne is a classic and reliable method.

Causality and Mechanism: The synthesis from 1-Pentadecyne involves the selective hydrogenation of the triple bond to a double bond.[14] Using a poisoned catalyst (like Lindlar's catalyst) would yield the cis-alkene. For the terminal 1-alkene, a different approach is needed. A reported method utilizes a palladium catalyst with formic acid as a hydrogen transfer agent.[14] The tetrakis(triphenylphosphine)palladium(0) complex catalyzes the transfer of a hydride from formic acid to the alkyne, achieving reduction to the alkene under relatively mild conditions.

Experimental Protocol: Synthesis from 1-Pentadecyne

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 1-Pentadecyne (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents).

-

Solvent Addition: Purge the flask with an inert gas (Argon or Nitrogen). Add anhydrous 1,4-dioxane via syringe. Stir the mixture at room temperature (~20 °C) for 15 minutes to ensure dissolution and catalyst coordination.[14]

-

Reduction: Add formic acid (2-3 equivalents) to the reaction mixture via syringe.

-

Heating: Heat the reaction mixture to 80 °C and maintain for 3-4 hours, monitoring progress by thin-layer chromatography (TLC) or GC-MS analysis of aliquots.[14]

-

Work-up: Upon completion, cool the mixture to room temperature. Quench carefully with a saturated sodium bicarbonate solution to neutralize excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a nonpolar organic solvent (e.g., hexane or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized or purchased this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, providing both separation and structural information.

Causality and Workflow: The nonpolar nature and volatility of this compound make it an ideal candidate for GC analysis. A nonpolar column (e.g., DB-5 or equivalent) is used, where compounds are separated based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a definitive fingerprint for identification, which can be matched against a spectral library like NIST.[10]

Caption: Standard workflow for GC-MS analysis of this compound.

Applications in Research and Drug Development

The unique combination of a long, hydrophobic alkyl tail and a reactive terminal alkene makes this compound a valuable molecule in several scientific domains.

-

Polymer Science: As a long-chain comonomer, this compound is incorporated into polymers like polyethylene to modify their physical properties. Causality: The bulky C₁₃H₂₇ side chain, when incorporated into the polyethylene backbone, disrupts the polymer's ability to pack into a dense, crystalline structure. This interruption of crystallinity lowers the overall density of the material (creating LLDPE), increases its flexibility, and improves its impact strength.[15]

-

Fine Chemical Synthesis: It serves as a hydrophobic building block for the synthesis of specialty chemicals.[15] The terminal double bond can undergo various addition reactions (e.g., hydroformylation, hydrogenation, epoxidation) to produce long-chain alcohols, acids, and surfactants used in lubricants and detergents.[3]

-

Biological Research: this compound has been identified as a semiochemical (a chemical involved in communication) for insects like the confused flour beetle (Tribolium confusum).[1] It is also found in various natural sources, including safflower, burdock root, and watermelon, and can be investigated as a potential biomarker for food consumption.[2][8] Furthermore, it has been used in microbiology as a specific growth substrate for certain strains of sulfate-reducing bacteria, aiding in the study of anaerobic hydrocarbon metabolism.

Safety, Handling, and Storage

While not classified as acutely hazardous, proper laboratory practices are essential when working with this compound.[6][16]

-

Hazards: It is a combustible liquid with a high flash point.[7] Like many hydrocarbons, it may be fatal if swallowed and enters the airways (aspiration hazard).[5] Its toxicological properties have not been thoroughly investigated.[7]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles and chemical-resistant gloves (e.g., nitrile), should be worn.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. Avoid contact with skin, eyes, and clothing.[6]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4][6] It is stable under normal conditions.[6]

-

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]

Conclusion

This compound is more than a simple long-chain hydrocarbon; it is a highly versatile and enabling molecule. Its efficient production via ethylene oligomerization provides an industrial source for polymer modification, while targeted laboratory syntheses allow for its use in high-purity applications. A thorough understanding of its physicochemical properties, supported by robust analytical characterization, is essential for leveraging its reactivity in the synthesis of advanced materials, fine chemicals, and for its study in biological systems.

References

- This compound, 13360-61-7. The Good Scents Company. [Link]

- Chemical Properties of this compound (CAS 13360-61-7). Cheméo. [Link]

- Showing metabocard for this compound (HMDB0031082).

- This compound | C15H30 | CID 25913. PubChem - NIH. [Link]

- This compound. SpectraBase. [Link]

- This compound - Mass spectrum (electron ioniz

- This compound - IR Spectrum. NIST WebBook. [Link]

- Ziegler–Natta c

- 14.4.

- Preparation Of Ziegler-Natta C

Sources

- 1. This compound | 13360-61-7 [chemicalbook.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031082) [hmdb.ca]

- 3. CAS 13360-61-7: this compound | CymitQuimica [cymitquimica.com]

- 4. 13360-61-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C15H30 | CID 25913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound, 13360-61-7 [thegoodscentscompany.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Molecular formula and weight of 1-Pentadecene

An In-Depth Technical Guide to 1-Pentadecene: Molecular Formula, Weight, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound (C₁₅H₃₀), an unbranched alpha-olefin with significant relevance in various scientific domains. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core molecular properties, physicochemical characteristics, and definitive analytical verification of this compound. We will establish its molecular formula and weight, detail its key physical properties, and provide a robust, field-proven protocol for its identification and characterization using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to ensure scientific integrity and reproducibility, forming a self-validating system for experimental analysis.

Introduction to this compound

This compound is a long-chain aliphatic hydrocarbon belonging to the alkene family. Structurally, it is defined as an unbranched, fifteen-carbon alkene featuring a single double bond at the C1-C2 position, making it an alpha-olefin.[1] This terminal unsaturation is a key feature, influencing its reactivity and physical properties.

Its formal IUPAC name is pentadec-1-ene, and it is registered under CAS Number 13360-61-7.[1][2][3] In scientific literature and commercial contexts, it may be referred to simply as pentadecene. Beyond its role as a laboratory chemical, this compound has been identified as a mammalian metabolite and is found in various natural sources, including certain plants and insects, where it can function as a semiochemical (a chemical involved in communication).[1][2][4][5]

Core Molecular Properties

A foundational understanding of this compound begins with its molecular formula, structure, and weight. These properties are intrinsic to its identity and dictate its behavior in chemical and biological systems.

Molecular Formula

The molecular formula for this compound is C₁₅H₃₀ .[1][3][6] This formula indicates that each molecule is composed of 15 carbon atoms and 30 hydrogen atoms. The general formula for non-cyclic alkenes is CₙH₂ₙ, and this compound fits this rule perfectly for n=15, confirming the presence of a single double bond.

Molecular Structure

The linear formula, CH₃(CH₂)₁₂CH=CH₂, illustrates the unbranched nature of the hydrocarbon chain with the double bond located at one end.[2] This structure is visualized below.

Caption: 2D representation of the this compound molecular structure.

Molecular Weight

The molecular weight (MW) is calculated from the molecular formula using the atomic weights of carbon and hydrogen.

-

Atomic weight of Carbon (C) ≈ 12.011 u

-

Atomic weight of Hydrogen (H) ≈ 1.008 u

Calculation: MW = (15 × Atomic Weight of C) + (30 × Atomic Weight of H) MW = (15 × 12.011) + (30 × 1.008) MW = 180.165 + 30.240 MW ≈ 210.405 g/mol

Authoritative databases confirm the molecular weight of this compound to be approximately 210.40 g/mol .[1][2][6] More precise measurements list the monoisotopic mass as 210.23475 Da.[1]

Physicochemical Characteristics

The physical properties of this compound are critical for its handling, storage, and application in experimental settings. The data below is compiled from verified sources.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [5][6] |

| Melting Point | -4 °C to -2.8 °C | [1][2][5][6] |

| Boiling Point | 268-269 °C at 760 mmHg | [2][5][6] |

| Density | ~0.775 g/mL at 25 °C | [2][5][6] |

| Refractive Index | ~1.439 at 20 °C | [2] |

| Water Solubility | Not miscible or difficult to mix | [5] |

| Flash Point | > 110 °C (> 230 °F) | [2][4][6] |

Analytical Verification Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

For the definitive identification and purity assessment of a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard analytical technique. The power of this method lies in its dual-stage approach:

-

Gas Chromatography (GC): This stage provides high-resolution physical separation. The sample is vaporized and travels through a long, narrow column. Separation occurs based on the compound's boiling point and its differential interactions with the column's stationary phase. This allows this compound to be isolated from solvents and potential impurities.

-

Mass Spectrometry (MS): This stage provides definitive molecular identification. As the separated compound elutes from the GC column, it is immediately ionized and fragmented in a predictable manner. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint.[7]

This combination ensures that the compound detected not only has the correct retention time but also the exact molecular weight and fragmentation pattern, making the protocol inherently self-validating.

Experimental Workflow

The logical flow of a GC-MS experiment is a standardized process designed for accuracy and reproducibility.

Caption: Standard workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology

This protocol outlines the necessary steps for the qualitative identification of this compound.

-

Instrumentation & Materials

-

GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

Reagents: this compound certified reference standard (>98% purity), GC-grade hexane or dichloromethane.[7]

-

Consumables: GC vials, syringes, appropriate GC column (e.g., non-polar DB-5ms or similar).

-

-

Sample Preparation

-

Prepare a stock solution of the this compound reference standard at 1 mg/mL in hexane.

-

Prepare a working sample by diluting the stock solution 1:100 in hexane to a final concentration of 10 µg/mL.

-

Prepare a solvent blank using only hexane.

-

If analyzing an unknown sample, prepare it at a similar concentration.

-

-

GC-MS Instrumental Parameters The following parameters serve as a robust starting point and can be optimized as needed.

| Parameter | Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard non-polar column provides excellent separation for hydrocarbons. |

| Carrier Gas | Helium (99.999% purity) | Inert mobile phase. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal for column efficiency and MS interface. |

| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the sample. |

| Oven Program | Start at 80°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min | Separates this compound from lighter solvents and heavier contaminants. |

| Injection Volume | 1 µL (Split mode, e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| MS Source Temp. | 230 °C | Standard temperature for stable ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns.[8] |

| Mass Scan Range | 40 - 400 m/z | Covers the expected molecular ion and key fragments of this compound. |

-

Data Acquisition and Analysis

-

Inject the solvent blank first to ensure system cleanliness.

-

Inject the this compound reference standard to establish its retention time (RT) and mass spectrum.

-

Inject the unknown sample.

-

Qualitative Analysis:

-

Retention Time (RT): The peak corresponding to this compound in the sample chromatogram must match the RT of the reference standard.

-

Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum. Key identifiers for this compound include:

-

A molecular ion (M⁺) peak at m/z 210 .[7] The presence of this peak confirms the molecular weight.

-

Characteristic fragmentation patterns for long-chain alkenes, which typically involve a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).

-

-

-

Safety and Handling

As a chemical reagent, this compound requires proper handling in a laboratory setting.

-

Hazards: The primary hazard is aspiration toxicity; it may be fatal if swallowed and enters the airways.[1][9] It may also cause skin and eye irritation.[1] It is classified as a combustible liquid.[2]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields) and chemical-resistant gloves, should be worn at all times.[2]

-

Storage: Store in a well-ventilated area away from strong oxidizing agents. Keep containers tightly closed in a dry and cool place.[2][6]

Conclusion

This compound is a well-defined alpha-olefin with the molecular formula C₁₅H₃₀ and a molecular weight of 210.40 g/mol . Its identity, purity, and concentration can be reliably determined using the GC-MS protocol detailed in this guide. By correlating the retention time and validating the mass spectrum against a certified reference standard, researchers can have high confidence in their analytical results, ensuring the integrity and reproducibility of their work.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 25913, this compound". PubChem, [Link].

- The Good Scents Company. "this compound".

- National Institute of Standards and Technology. "this compound". NIST Chemistry WebBook, SRD 69, [Link].

- National Institute of Standards and Technology. "this compound Mass Spectrum". NIST Chemistry WebBook, SRD 69, [Link].

- Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic. Semantic Scholar, [Link].

- National Institute of Standards and Technology. "this compound Gas Chromatography". NIST Chemistry WebBook, SRD 69, [Link].

Sources

- 1. This compound | C15H30 | CID 25913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ペンタデセン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 13360-61-7 [thegoodscentscompany.com]

- 5. This compound | 13360-61-7 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

1-Pentadecene structural isomers and nomenclature

An In-Depth Technical Guide to the Structural Isomers and Nomenclature of 1-Pentadecene

Abstract

Pentadecene (C15H30) represents a fascinating case study in structural isomerism, a fundamental concept in organic chemistry with profound implications in drug development, materials science, and chemical synthesis. As a long-chain alkene, the seemingly simple molecular formula belies a vast number of potential structural and geometric isomers, each with unique physicochemical properties. This guide provides a comprehensive exploration of the nomenclature, classification, and characterization of pentadecene isomers, with a primary focus on this compound and its relatives. We will delve into the systematic IUPAC naming conventions, the nuances of positional and skeletal isomerism, and the critical role of advanced analytical techniques in their differentiation. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of these complex hydrocarbons.

Introduction to Pentadecene

This compound is an unbranched, long-chain alpha-olefin (an alkene with a double bond at the primary or alpha position).[1] Its molecular formula is C15H30, with a molecular weight of approximately 210.40 g/mol .[1][2][3][4][5][6] As a hydrocarbon, it is a nonpolar, hydrophobic liquid, making it practically insoluble in water.[7][8] In nature, this compound has been identified as a mammalian metabolite and is a component of the semiochemical profile of certain insects, such as flour beetles.[1][9][10] Its long aliphatic chain is a common structural motif in lipids and other bioactive molecules, making an understanding of its isomeric forms crucial for fields like metabolomics and drug design.

The Foundation: IUPAC Nomenclature for Alkenes

A systematic approach to naming is essential before dissecting the complexity of pentadecene's isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a robust set of rules for this purpose.[11][12][13]

-

Parent Chain Selection : The longest continuous carbon chain that contains the carbon-carbon double bond is identified as the parent chain.[11][12][13][14] For a linear pentadecene isomer, this chain has 15 carbons.

-

Suffix : The "-ane" suffix of the corresponding alkane (pentadecane) is replaced with "-ene" to denote the presence of a double bond.[11][12][13][15]

-

Numbering : The parent chain is numbered starting from the end closest to the double bond, ensuring the carbons of the double bond receive the lowest possible numbers.[11][12][13][14]

-

Locator Number : The position of the double bond is indicated by the number of the first carbon atom involved in the double bond. This number precedes the parent name (e.g., this compound) or is placed just before the "-ene" suffix (e.g., pentadec-1-ene).[12][13][14]

-

Substituents : For branched isomers, any alkyl groups attached to the parent chain are named as prefixes, with their positions indicated by numbers corresponding to the carbon atom they are attached to.[14]

The Isomeric Landscape of Pentadecene

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For pentadecene (C15H30), this leads to a vast number of unique compounds. These can be broadly categorized into structural isomers and stereoisomers.

Structural Isomers

Structural (or constitutional) isomers differ in the connectivity of their atoms. They are further divided into positional and skeletal isomers.

Positional isomers have the same carbon skeleton but differ in the location of the double bond. For a linear 15-carbon chain, the double bond can be placed at seven unique positions before the numbering from the opposite end repeats the structure.

| IUPAC Name | Common Name | Double Bond Position |

| Pentadec-1-ene | This compound | C1-C2 |

| Pentadec-2-ene | 2-Pentadecene | C2-C3 |

| Pentadec-3-ene | 3-Pentadecene | C3-C4 |

| Pentadec-4-ene | 4-Pentadecene | C4-C5 |

| Pentadec-5-ene | 5-Pentadecene | C5-C6 |

| Pentadec-6-ene | 6-Pentadecene | C6-C7 |

| Pentadec-7-ene | 7-Pentadecene | C7-C8 |

Skeletal isomers differ in the arrangement of their carbon backbone. The carbon chain can be branched, creating numerous possibilities. For example, a methyl group could be attached to a tetradecene chain (methyltetradecene), or an ethyl group to a tridecene chain (ethyltridecene), and so on.

-

Example 1: 2-Methyltetradec-1-ene

-

Example 2: 4-Propyl-dodec-2-ene

Each of these branched structures can also have numerous positional isomers for the double bond. The total number of possible structural isomers for C15H30 is exceptionally large.

Stereoisomers: Geometric (E/Z) Isomerism

While not structural isomers, understanding geometric isomers is critical as they often co-exist and have different properties. The restricted rotation around a C=C double bond gives rise to geometric isomerism.[7]

-

Cis/Trans Notation : For alkenes where each carbon of the double bond is attached to a hydrogen and one non-hydrogen group, the terms cis (groups on the same side) and trans (groups on opposite sides) can be used.[11]

-

E/Z Notation : The more rigorous and universally applicable system is the E/Z notation, based on the Cahn-Ingold-Prelog (CIP) priority rules.[16]

-

Z (Zusammen) : The higher-priority groups on each carbon of the double bond are on the same side.

-

E (Entgegen) : The higher-priority groups on each carbon of the double bond are on opposite sides.

-

This compound does not exhibit geometric isomerism because one of the double-bonded carbons (C1) is attached to two identical atoms (hydrogen). However, all other linear positional isomers (2-pentadecene through 7-pentadecene) exist as pairs of E and Z isomers. For example, (E)-pentadec-2-ene and (Z)-pentadec-2-ene.

Impact of Isomerism on Physicochemical Properties

The structural arrangement of atoms directly influences a molecule's physical properties. This is a key consideration in drug development, where properties like solubility and membrane permeability are paramount, and in industrial applications requiring specific boiling points or viscosities.

| Property | Isomeric Influence | Causality |

| Boiling Point | Branching decreases boiling point. | Increased branching leads to a more spherical shape, reducing the surface area available for intermolecular van der Waals forces. |

| Melting Point | Trans (E) isomers generally have higher melting points than cis (Z) isomers.[7] | The more linear shape of trans isomers allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. |

| Polarity & Solubility | Cis (Z) isomers can exhibit a small dipole moment, making them slightly polar. Trans (E) isomers are typically nonpolar.[7] | In cis isomers, the bond dipoles of the alkyl groups are on the same side and do not cancel out, creating a net molecular dipole. In trans isomers, they are on opposite sides and cancel. This makes cis isomers slightly more soluble in polar solvents.[7] |

| Stability | Trans (E) isomers are generally more thermodynamically stable than cis (Z) isomers.[7] | The bulky alkyl groups in cis isomers are closer together, resulting in steric strain (repulsion), which raises the molecule's energy state.[7] |

Table of Known Properties for Pentadecene Isomers:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |

| This compound | C15H30 | 210.40 | 268-269[9] | 0.775[9] | 1.439[9] |

| Pentadecene (Mixed Isomers) | C15H30 | 210.40 | 268.7[2] | 0.775[2] | 1.439[2] |

Note: Experimental data for pure, isolated isomers other than this compound is sparse in publicly available literature.

Analytical Protocols for Isomer Identification and Separation

Distinguishing between the numerous isomers of pentadecene requires a multi-technique analytical approach. The subtle differences in their structures necessitate high-resolution methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for separating and identifying volatile compounds like pentadecene isomers.[17]

Principle: The GC separates isomers based on their boiling points and affinities for the column's stationary phase.[17] As each separated compound elutes, it enters the MS, which ionizes it and detects the mass-to-charge ratio (m/z) of the parent ion and its fragments, providing a molecular fingerprint.[17]

Experimental Protocol: GC-MS Analysis of Pentadecene Isomers

-

Sample Preparation: Dilute the pentadecene isomer mixture in a volatile, non-polar solvent (e.g., hexane) to a concentration of ~100 µg/mL.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

GC Column: A high-resolution capillary column is essential. A non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is a good starting point, though more polar columns (e.g., wax columns) may be needed for better separation of geometric isomers.[18]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

-

GC Method:

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Method (if applicable):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Interpretation:

-

Retention Time: Different isomers will have distinct retention times. Generally, branched isomers elute earlier than their linear counterparts. Cis isomers may elute slightly differently from trans isomers.

-

Mass Spectrum: All pentadecene isomers will show a molecular ion (M+) peak at m/z 210.[2] The fragmentation patterns of positional isomers are often very similar, making definitive identification by MS alone challenging. To pinpoint the double bond, derivatization with reagents like dimethyl disulfide (DMDS) prior to GC-MS analysis is a proven technique, as it creates characteristic fragments that cleave at the original double bond location.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for elucidating the precise connectivity and stereochemistry of isomers.

¹H NMR Spectroscopy:

-

This compound: Shows highly characteristic signals.[1]

-

~5.8 ppm (multiplet, 1H): The internal vinyl proton (-CH=).

-

~4.9 ppm (multiplet, 2H): The terminal vinyl protons (=CH2).

-

~2.0 ppm (multiplet, 2H): The allylic protons (-CH2-CH=).

-

~1.26 ppm (broad singlet, 22H): The bulk of the methylene (-CH2-) protons in the aliphatic chain.

-

~0.88 ppm (triplet, 3H): The terminal methyl (-CH3) protons.

-

-

Other Positional Isomers: The chemical shifts of the vinyl protons (~5.4 ppm) and their coupling constants (J-values) are highly diagnostic. For example, the J-value for trans protons is typically larger (~15 Hz) than for cis protons (~10 Hz).

¹³C NMR Spectroscopy:

-

This technique is exceptionally powerful for identifying positional isomers. The chemical shifts of the sp² hybridized carbons are highly sensitive to their position in the chain.

-

This compound: Shows unique signals for the double-bond carbons.[1]

-

~139 ppm: The internal sp² carbon (-CH=).

-

~114 ppm: The terminal sp² carbon (=CH2).

-

-

For an internal alkene like (Z)-3-pentadecene , these shifts would move downfield and be closer together, providing a clear distinction.

Conclusion

The topic of this compound and its isomers serves as an exemplary model for the structural diversity inherent in organic molecules. While IUPAC nomenclature provides a clear framework for naming these compounds, their practical differentiation in a laboratory setting presents a significant challenge. A judicious and combined application of high-resolution separation techniques like capillary gas chromatography with definitive structural elucidation methods such as mass spectrometry and NMR spectroscopy is indispensable. For professionals in drug discovery and chemical research, a thorough understanding of these principles is not merely academic; it is a prerequisite for the rational design, synthesis, and analysis of novel chemical entities where subtle isomeric differences can lead to vastly different biological activities and material properties.

References

- Química Orgánica (2024). IUPAC Nomenclature Rules for Alkenes.

- Benchchem (2025). 6-Pentadecene chemical structure and properties.

- Chemistry LibreTexts (2023). Nomenclature of Alkenes.

- Unknown Source. Nomenclature Alkenes are normally named using the IUPAC system.

- BYJU'S (2020). IUPAC Nomenclature of Alkanes, Alkenes and Alkynes.

- Study.com (n.d.). Naming Alkenes | Groups, Systems & Examples.

- PubChem, National Institutes of Health. This compound.

- ChemicalBook. This compound(13360-61-7) 1H NMR spectrum.

- SpectraBase. This compound.

- National Institute of Standards and Technology. This compound - NIST WebBook.

- Human Metabolome Database (2022). Showing metabocard for this compound (HMDB0031082).

- ChemicalBook (2025). This compound(13360-61-7).

- Google Patents (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.

- Cheméo (n.d.). Chemical Properties of this compound (CAS 13360-61-7).

- ChemicalBook. This compound synthesis.

- Benchchem (2025). Application Note: GC-MS Analysis of 6-Pentadecene Isomers.

- Google Patents (n.d.). US6861512B2 - Separation of olefinic isomers.

- Chromatography Forum (2015). Alkenes separation on a non polar column.

- ResearchGate (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.

- The Good Scents Company (n.d.). This compound.

- YouTube (2025). How Do Cis/trans Isomers Change Alkene Properties?.

- Guidechem. This compound 13360-61-7 wiki.

- National Institute of Standards and Technology. This compound - NIST WebBook.

- PubChem, National Institutes of Health. (Z)-3-Pentadecene.

- Master Organic Chemistry (2025). E and Z Notation For Alkenes (+ Cis/Trans).

Sources

- 1. This compound | C15H30 | CID 25913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 13360-61-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 13360-61-7 [chemicalbook.com]

- 10. This compound, 13360-61-7 [thegoodscentscompany.com]

- 11. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 15. Naming Alkenes | Groups, Systems & Examples - Lesson | Study.com [study.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

IUPAC name and SMILES for 1-Pentadecene

An In-Depth Technical Guide to 1-Pentadecene: Properties, Synthesis, and Applications

Introduction

This compound is a long-chain alpha-olefin (α-olefin), a class of organic compounds characterized by a terminal double bond. This structural feature imparts specific reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various biological contexts. As an unbranched hydrocarbon with fifteen carbon atoms, its physicochemical properties are dictated by its long aliphatic chain, while its chemical behavior is dominated by the reactivity of the C1-C2 double bond.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical identity, properties, synthesis, applications, and handling protocols, grounded in authoritative scientific data.

Part 1: Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of chemical research. This compound is systematically identified through a combination of nomenclature, registry numbers, and structural notations. The International Union of Pure and Applied Chemistry (IUPAC) name is pentadec-1-ene .[3][4][5]

The structure is unambiguously represented by the Simplified Molecular-Input Line-Entry System (SMILES) string, which encodes the molecular graph into a linear text format. This notation is crucial for cheminformatics and database searches.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | pentadec-1-ene | [3][4][5][6] |

| Synonyms | Pentadecene,1- | [6][7] |

| CAS Number | 13360-61-7 | [1][3] |

| Molecular Formula | C₁₅H₃₀ | [2][3][4] |

| SMILES String | CCCCCCCCCCCCCC=C | [3][8] |

| InChI Key | PJLHTVIBELQURV-UHFFFAOYSA-N |[4][6] |

The molecular structure, defined by a fourteen-carbon saturated chain attached to a terminal vinyl group, is visualized below.

Caption: 2D structure of this compound (pentadec-1-ene).

Part 2: Physicochemical Properties

The physical properties of this compound are characteristic of a long-chain hydrocarbon, existing as a liquid at room temperature with low volatility and poor water solubility.[1] These properties are critical for determining appropriate solvents, reaction conditions, and storage requirements.

Table 2: Key Physicochemical Data for this compound

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Molecular Weight | 210.40 g/mol | - | [2][9] |

| Appearance | Clear, colorless to light yellow liquid | Ambient | [1][4][10] |

| Melting Point | -4 °C (24.8 °F) | - | [5][11] |

| Boiling Point | 268-269 °C (514-516 °F) | 760 mmHg | [1][11] |

| Density | 0.775 g/mL | 25 °C | [1][12] |

| Flash Point | 110 - 112 °C (230 - 234 °F) | Closed Cup | [5][13] |

| Water Solubility | Not miscible or difficult to mix | 25 °C | [1] |

| Refractive Index (n_D) | 1.439 | 20 °C |[1] |

The long, nonpolar alkyl chain governs its solubility, making it miscible with many organic solvents like ethers and hydrocarbons but virtually insoluble in water.[1] Its high boiling point and flash point indicate that it is a combustible liquid but not highly flammable under standard conditions.[12]

Part 3: Spectroscopic Profile

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the terminal vinyl protons, which typically appear in the 4.9-5.8 ppm range. A complex multiplet around 2.0 ppm arises from the allylic protons on C3. The majority of the signal intensity is found in a large multiplet around 1.2-1.4 ppm, corresponding to the many methylene (-CH₂) groups of the long alkyl chain, with a terminal methyl (-CH₃) group signal appearing as a triplet around 0.9 ppm.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of the double bond with two signals in the olefinic region, typically around 114 ppm (for C1, =CH₂) and 139 ppm (for C2, =CH). The remaining thirteen signals appear in the aliphatic region (14-34 ppm).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons, typically above and below 3000 cm⁻¹, respectively. Key functional group absorptions include a C=C stretch around 1640 cm⁻¹ and out-of-plane C-H bending vibrations for the vinyl group around 910 and 990 cm⁻¹.[6]

Part 4: Synthesis and Reactivity

Synthetic Pathway

A common laboratory-scale synthesis of alpha-olefins like this compound involves the selective reduction of the corresponding terminal alkyne. For instance, pentadec-1-yne can be reduced to this compound. While various reagents can achieve this, a semi-reduction is necessary to avoid complete saturation to the alkane (pentadecane). One documented method involves a two-stage process using a palladium catalyst.[9]

Caption: A representative synthesis of this compound from pentadec-1-yne.

Core Reactivity

The chemical utility of this compound stems from the reactivity of its terminal double bond. This electron-rich site is susceptible to a variety of reactions, including:

-

Electrophilic Addition: Reacts with halogens, hydrogen halides, and water (under acidic conditions) according to Markovnikov's rule.

-

Polymerization: Can serve as a monomer or co-monomer in polymerization reactions, particularly with Ziegler-Natta or metallocene catalysts, to produce polyolefins with specific side-chain lengths.

-

Metathesis: Participates in olefin metathesis reactions, enabling the formation of new carbon-carbon double bonds.

-

Hydroformylation: The addition of carbon monoxide and hydrogen across the double bond to form aldehydes.

Part 5: Applications and Biological Relevance

This compound's applications are diverse, spanning chemical manufacturing and biological research.

-

Chemical Intermediate: It serves as a precursor in the synthesis of a wide range of specialty chemicals. The terminal double bond can be functionalized to produce fatty acids, alcohols, amines, and epoxides, which are used in the manufacturing of detergents, plasticizers, and lubricants.[12]

-

Semiochemical: In the field of chemical ecology, this compound is recognized as a semiochemical—a chemical messenger. It is a known aggregation pheromone component for several species of flour beetles (genus Tribolium), influencing their social behavior.[1][14]

-

Natural Occurrence and Metabolism: this compound is found in nature as a component of the volatile oils of various plants, including burdock root, safflower, and watermelon.[14] It is also reported as a mammalian metabolite, indicating its presence in biological systems.[2]

-

Research Standard: Due to its well-defined structure and properties, high-purity this compound is used as a standard material for gas chromatography (GC) to calibrate instruments and identify components in complex hydrocarbon mixtures.[15]

Part 6: Safety and Handling

Hazard Identification

The hazard classification of this compound is not uniform across all databases. While some safety data sheets (SDS) classify it as not hazardous, others note potential risks.[11][12] The Globally Harmonized System (GHS) classifications from some sources include:

-

Aspiration Hazard (H304): May be fatal if swallowed and enters airways.[2]

-

Skin Irritation (H315): Causes skin irritation.[2]

-

Eye Irritation (H319): Causes serious eye irritation.[2]

It is a combustible liquid with a relatively high flash point.[13] Vapors can form explosive mixtures with air upon intense heating.[12]

Recommended Protocols

-

Handling: Work in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields or goggles, nitrile gloves, and a lab coat.[13] Avoid inhalation of vapor and contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[12] It is classified as a Storage Class 10 combustible liquid.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a foundational chemical with a well-defined identity and a versatile reactivity profile centered on its terminal double bond. Its significance extends from a building block in industrial synthesis to a signaling molecule in biological ecosystems. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25913, this compound.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13360-61-7).

- U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details - SRS.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- Wiley-VCH GmbH. (n.d.). This compound. SpectraBase.

- PhytoMed. (n.d.). This compound. Learn Chemistry With PhytoMed.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- PubChemLite. (n.d.). This compound (C15H30).

- Stenutz. (n.d.). This compound.

- The Good Scents Company. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12391, Pentadecane.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Scent.vn. (n.d.). This compound (CAS 13360-61-7): Odor profile, Properties, & IFRA compliance.

Sources

- 1. This compound | 13360-61-7 [chemicalbook.com]

- 2. This compound | C15H30 | CID 25913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chem-casts.com [chem-casts.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. PubChemLite - this compound (C15H30) [pubchemlite.lcsb.uni.lu]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. This compound, 13360-61-7 [thegoodscentscompany.com]

- 15. This compound | 13360-61-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

1-Pentadecene in the Plant Kingdom: A Comprehensive Guide to Natural Occurrence, Biosynthesis, and Analysis

Executive Summary

1-Pentadecene, a long-chain aliphatic alkene (C15H30), is a naturally occurring volatile organic compound found across various divisions of the plant kingdom. While not as ubiquitous as terpenes or flavonoids, its presence in essential oils and plant extracts is significant, contributing to the aromatic profiles and potential bioactivities of these botanicals. This technical guide provides an in-depth exploration of this compound's natural sources, biosynthetic origins, and the analytical methodologies required for its robust identification and quantification. Designed for researchers, phytochemists, and drug development professionals, this document synthesizes current knowledge to support further investigation into the therapeutic and industrial applications of this compound.

Introduction to this compound